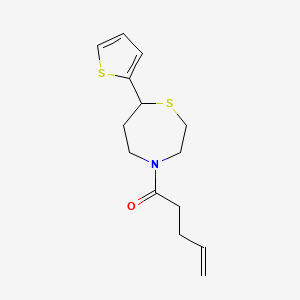![molecular formula C11H11ClN2O3S B2982735 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene CAS No. 1017498-05-3](/img/structure/B2982735.png)
4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonyl group attached to a 3-methylpyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene typically involves multiple steps:
Formation of the Benzene Derivative: The starting material, 4-chloro-1-methoxybenzene, can be synthesized through the chlorination of anisole.
Sulfonylation: The benzene derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Attachment of the Pyrazole Moiety: The final step involves the reaction of the sulfonylated benzene derivative with 3-methylpyrazole under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzene derivatives with reduced sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole moiety suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazole moiety can engage in hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1-methoxy-2-(methylsulfonyl)benzene: Lacks the pyrazole moiety, making it less versatile in biological applications.
4-Chloro-1-methoxy-2-(phenylsulfonyl)benzene: Contains a phenyl group instead of a pyrazole, which may alter its chemical reactivity and biological activity.
4-Chloro-1-methoxy-2-(trifluoromethylsulfonyl)benzene: The trifluoromethyl group can significantly change the compound’s electronic properties and reactivity.
Uniqueness
4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene is unique due to the presence of the 3-methylpyrazole moiety, which provides additional sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRNAUZVUZIGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

![2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile](/img/structure/B2982656.png)
![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)
![Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate](/img/structure/B2982659.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)




![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)
![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)
